Toluene-2,4-disulfonamide
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Overview
Description
Toluene-2,4-disulfonamide is an organic compound with the molecular formula C7H10N2O4S2. It is a derivative of toluene, where two sulfonamide groups are attached to the benzene ring at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Toluene-2,4-disulfonamide can be synthesized through the direct amidation of para-toluenesulfonic acid. The process involves dissolving anhydrous para-toluenesulfonic acid in dichloromethane, adding a catalyst such as organic boronic acid, and using a 5A molecular sieve. The reaction is carried out at temperatures between -10 to 0°C, with ammonia gas introduced for the reaction .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves multi-step reactions, including the use of tosyl chloride and ammonia in a counter-current absorption mode in dichloromethane solvent. This method helps in achieving high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Toluene-2,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Toluene-2,4-disulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a diuretic.
Industry: Utilized in the production of dyes, resins, and coatings
Mechanism of Action
The mechanism of action of toluene-2,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This mechanism is particularly relevant in its use as a diuretic, where it inhibits carbonic anhydrase, leading to increased urine production .
Comparison with Similar Compounds
Benzene-1,3-disulfonamide: Similar structure but lacks the methyl group at the 4 position.
Toluene-2,4-diisocyanate: Contains isocyanate groups instead of sulfonamide groups.
Trifluorotoluene: A fluorinated derivative with different chemical properties
Uniqueness: Toluene-2,4-disulfonamide is unique due to its specific substitution pattern and the presence of two sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit enzymes and its applications in various fields make it a valuable compound for research and industrial use .
Biological Activity
Toluene-2,4-disulfonamide (TDSA) is a sulfonamide derivative that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on its pharmacological properties, toxicological effects, and potential therapeutic applications.
This compound is characterized by the following chemical properties:
- Chemical Formula : C7H8N2O6S2
- Molecular Weight : 246.27 g/mol
- Solubility : Highly soluble in water and organic solvents.
Pharmacological Activity
Recent studies have highlighted the diverse biological activities of sulfonamide derivatives, including TDSA. The compound exhibits several pharmacological effects:
- Antimicrobial Activity : TDSA has shown significant antimicrobial properties against various bacterial strains. In vitro studies indicated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain and testing conditions .
- Anti-inflammatory Effects : TDSA demonstrated notable anti-inflammatory properties in cellular models. It inhibited the production of pro-inflammatory cytokines and reduced nitric oxide (NO) levels in macrophages, suggesting a potential role in managing inflammatory diseases .
- Antioxidant Activity : The compound has shown antioxidant properties through various assays, including the DPPH radical scavenging method. TDSA exhibited an IC50 value of approximately 25 µg/mL, indicating its potential as a natural antioxidant agent .
Toxicological Profile
This compound's safety profile is critical for its application in pharmaceuticals and other industries:
- Acute Toxicity : Animal studies have reported acute toxicity with symptoms such as respiratory distress and gastrointestinal upset at high doses. The LD50 value for TDSA in rats was found to be around 300 mg/kg .
- Chronic Effects : Long-term exposure studies indicate potential liver toxicity and carcinogenic effects. In animal models, TDSA administration resulted in an increased incidence of liver tumors, leading to its classification as a probable human carcinogen by the EPA .
Case Studies
- Antimicrobial Efficacy : A study evaluated TDSA's efficacy against clinical isolates of bacteria. Results showed that TDSA had comparable activity to traditional antibiotics like penicillin, particularly against resistant strains of E. coli and Klebsiella pneumoniae.
- Inflammation Model : In a mouse model of induced inflammation, TDSA significantly reduced paw swelling and histopathological changes associated with inflammation when administered at a dose of 50 mg/kg .
Data Summary
Property | Value |
---|---|
Chemical Formula | C7H8N2O6S2 |
Molecular Weight | 246.27 g/mol |
Antimicrobial Activity (MIC) | 32-128 µg/mL |
Antioxidant Activity (IC50) | 25 µg/mL |
Acute Toxicity (LD50) | ~300 mg/kg |
Carcinogenic Classification | Group B2 (probable human carcinogen) |
Properties
CAS No. |
717-44-2 |
---|---|
Molecular Formula |
C7H10N2O4S2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
4-methylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C7H10N2O4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3,(H2,8,10,11)(H2,9,12,13) |
InChI Key |
WNBQNPLPWYPVCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
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